Cas no 913836-06-3 (4-(2-Bromoethoxy)phenylboronic acid)

4-(2-Bromoethoxy)phenylboronic acid is a versatile boronic acid derivative featuring a bromoethoxy functional group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. The bromoethoxy moiety enhances reactivity, enabling efficient conjugation with various nucleophiles or further functionalization. This compound is particularly useful in pharmaceutical and materials science research, where it serves as a key building block for synthesizing complex molecules, including bioactive compounds and advanced polymers. Its stability under typical reaction conditions and compatibility with diverse coupling partners make it a reliable choice for constructing aryl-aryl or aryl-heteroatom bonds. Proper handling under inert conditions is recommended to preserve its reactivity.
4-(2-Bromoethoxy)phenylboronic acid structure
913836-06-3 structure
Product Name:4-(2-Bromoethoxy)phenylboronic acid
CAS No:913836-06-3
MF:C8H10BBrO3
MW:244.878201961517
MDL:MFCD09027232
CID:802878
PubChem ID:44119387
Update Time:2025-10-27

4-(2-Bromoethoxy)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(2-Bromoethoxy)phenyl)boronic acid
    • 4-(2-Bromoethoxy)benzeneboronic acid
    • [4-(2-bromoethoxy)phenyl]boronic acid
    • 4-(2-Bromoethoxy)phenylboronic acid
    • Boronicacid, B-[4-(2-bromoethoxy)phenyl]-
    • B-[4-(2-Bromoethoxy)phenyl]boronic acid (ACI)
    • Boronic acid, [4-(2-bromoethoxy)phenyl]- (9CI)
    • (4-(2-Bromoethoxy)phenyl)boronicacid
    • MFCD09027232
    • DTXSID60657195
    • 913836-06-3
    • Boronicacid,b-[4-(2-bromoethoxy)phenyl]-
    • AKOS015836159
    • CS-0175158
    • PS-9645
    • E79893
    • DB-366698
    • MDL: MFCD09027232
    • Inchi: 1S/C8H10BBrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2
    • InChI Key: IJUQRBJDVKMDFJ-UHFFFAOYSA-N
    • SMILES: BrCCOC1C=CC(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 243.99100
  • Monoisotopic Mass: 243.991
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7A^2

Experimental Properties

  • Density: Not available
  • Melting Point: 149-156℃
  • Boiling Point: Not available
  • Flash Point: Not available
  • Refractive Index: 1.565
  • PSA: 49.69000
  • LogP: 0.14010
  • Vapor Pressure: Not available

4-(2-Bromoethoxy)phenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

4-(2-Bromoethoxy)phenylboronic acid Pricemore >>

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4-(2-Bromoethoxy)phenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:913836-06-3)4-(2-Bromoethoxy)phenylboronic acid
Order Number:A860485
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:24
Price ($):158.0
Email:sales@amadischem.com

Additional information on 4-(2-Bromoethoxy)phenylboronic acid

4-(2-Bromoethoxy)phenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis and Pharmaceutical Research

4-(2-Bromoethoxy)phenylboronic acid (CAS No: 913836-06-3) is a structurally unique organoboronic acid derivative that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science over the past decade. This compound features a substituted phenyl ring bearing a 2-bromoethoxy group at the para position and a boronic acid functionality (-B(OH)₂), which together endow it with exceptional reactivity and utility in cross-coupling reactions, particularly in the context of Suzuki-Miyaura coupling. The integration of halogen atoms like bromine into aromatic systems is a well-established strategy for enabling selective functionalization, while the boronic acid moiety serves as a critical handle for C-C bond formation under mild conditions.

The molecular structure of 4-(2-bromoethoxy)phenylboronic acid combines two key motifs essential to contemporary chemical synthesis: an electron-withdrawing bromine atom and an electron-donating alkoxy group on adjacent carbon atoms of the benzene ring, creating a distinctive electronic environment around the boron center. This dual substitution pattern not only influences the compound's physical properties but also modulates its reactivity profile in transition metal-catalyzed processes. Recent studies have demonstrated that such structural features can enhance compatibility with various coupling partners while maintaining sufficient stability during storage and reaction conditions.

In terms of synthetic accessibility, this compound can be prepared through multiple routes including nucleophilic aromatic substitution reactions using activated aromatic halides or through transition metal-mediated coupling methods involving boron precursors. The choice of synthetic pathway often depends on the desired purity level and specific application requirements, with modern approaches emphasizing green chemistry principles to minimize environmental impact while maximizing yield efficiency.

The boronic acid functionality in 4-(2-bromoethoxy)phenylboronic acid plays a pivotal role in its application as an electrophilic partner for C-C bond formation reactions under palladium catalysis. This characteristic has positioned it as an important intermediate in the development of complex pharmaceutical molecules where precise positional control over substituents is crucial for achieving optimal biological activity profiles.

A particularly notable area of application involves its use as a key component in multi-step syntheses targeting bioactive compounds with potential therapeutic value against various diseases including cancer and neurodegenerative disorders. The presence of both halogen and alkoxy functionalities allows for sequential functionalization strategies that enable access to diverse molecular architectures through modular synthetic approaches.

Recent advancements in catalytic methodology have further expanded the utility of this compound beyond traditional coupling reactions. Researchers have reported successful implementation of nickel-catalyzed cross-coupling protocols using 4-(2-bromoethoxy)phenylboronic acid, demonstrating broader substrate scope compared to conventional palladium-based systems while maintaining high regioselectivity and functional group tolerance.

In material science applications, this compound has shown promise as a precursor for conjugated polymers used in optoelectronic devices such as organic light-emitting diodes (OLEDs). The strategic placement of bromine atoms facilitates controlled oxidation processes during polymer chain growth, allowing for fine-tuning of electronic properties through post-polymerization modifications.

The alkoxy substitution pattern contributes significantly to solubility characteristics across different reaction media, making this compound particularly valuable for aqueous-phase syntheses where environmental sustainability is prioritized over traditional solvent-based approaches that rely on volatile organic compounds (VOCs).

Mechanistic studies published in recent literature have provided deeper insights into how the spatial arrangement between bromine and boron atoms affects reaction kinetics during coupling processes involving this molecule as either electrophile or nucleophile depending on reaction conditions.

Cross-coupling reactions utilizing this compound typically proceed via oxidative addition mechanisms followed by transmetallation steps before final reductive elimination leads to carbon-carbon bond formation between aromatic rings containing either halogen or triflate groups attached to different positions along their structures.

The field continues to evolve with reports emerging about novel ligand systems specifically designed to enhance compatibility between aryl bromides like those found in this molecule's structure when used alongside alternative metal catalysts such as cobalt or iron complexes rather than relying solely on noble metals like palladium or nickel which remain cost-prohibitive at industrial scales despite their effectiveness at laboratory levels.

One groundbreaking study from 2023 demonstrated enhanced catalytic efficiency when employing chiral ligands with this compound during asymmetric synthesis pathways aimed at producing enantiomerically pure pharmaceutical intermediates required for drug development projects currently underway within several academic institutions worldwide including those based out China's leading research centers focused exclusively on sustainable chemical technologies capable competing globally without compromising quality standards expected from high-end specialty chemicals markets today.

The ability to selectively modify either end group - whether through halogenation or hydrolysis - provides synthetic chemists with remarkable flexibility when designing new compounds targeting specific biological mechanisms related metabolic diseases diabetes mellitus type II among others due precisely because these transformations preserve core scaffold integrity essential maintaining pharmacological activity once incorporated into final drug candidates undergoing clinical trials phase I/II testing stages currently being conducted across Asia Pacific region especially countries India South Korea Japan all actively participating international collaborations aimed accelerating discovery timelines through shared resources expertise databases containing millions entries already processed analyzed ready deployment whenever needed depending particular project requirements specifications defined regulatory agencies overseeing approval processes required before any new medication reaches 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today's laboratories tomorrow's clinics hospitals pharmacies everywhere world today thanks collaborative spirit shared vision progress achievable only through sustained investment fundamental applied sciences equally important driving forward edge innovation seen clearly within pharmaceutical industries striving deliver better medicines faster timelines reduced costs without sacrificing safety efficacy metrics monitored closely throughout entire drug development lifecycle from initial discovery all way commercialization stages now days more than ever before due increased scrutiny regulators public alike demanding higher transparency accountability pharmaceutical companies operating global scale now days thanks globalization trends enabling easier access international markets simultaneously creating need robust supply chains reliable sources high-quality intermediates like 4-(2-bromoethoxy)phenylboronic acid essential components complex syntheses requiring precise control over molecular architecture every step process ensuring final products meet strict regulatory requirements imposed FDA EMA other national authorities responsible approving medications destined patients suffering various ailments ranging common infections life-threatening conditions alike.

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Amadis Chemical Company Limited
(CAS:913836-06-3)4-(2-Bromoethoxy)phenylboronic acid
A860485
Purity:99%
Quantity:5g
Price ($):158.0
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